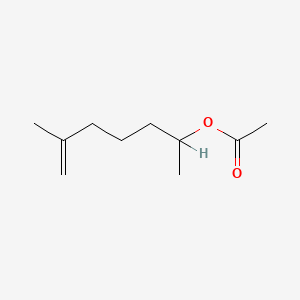
1,5-Dimethylhex-5-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethylhex-5-enyl acetate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Synthetic Intermediates
1,5-Dimethylhex-5-enyl acetate serves as an important intermediate in organic synthesis. It can undergo various transformations, including chlorination and reactions with other reagents to yield valuable derivatives. For example, the reaction of this compound with chlorine monoxide leads to the formation of 4-chloro-1,5-dimethylhex-5-enyl acetate, demonstrating its utility in producing chlorinated compounds under mild conditions .
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, certain derivatives exhibit significant activity against various bacterial strains. A study investigating the antimicrobial activity of plant extracts found that some compounds showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceuticals and food preservation .
Industrial Applications
Fragrance and Flavoring
Due to its pleasant odor profile, this compound is utilized in the fragrance industry. It is incorporated into perfumes and cosmetic products to impart floral or fruity notes. The compound's inclusion in formulations is regulated under cosmetic safety assessments to ensure consumer safety .
Pheromone Research
The compound has also been studied for its role in insect pheromone research. It may serve as a model compound for synthesizing pheromones used in pest control strategies. By mimicking natural pheromones, it could help in developing traps that attract specific insect species without harming non-target organisms .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Properties
A study focused on the antimicrobial effects of various plant extracts found that derivatives of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The results indicated potential for developing new antimicrobial agents derived from this compound .
Case Study 2: Synthesis of Chlorinated Derivatives
Research on the chlorination of alkenes highlighted the efficiency of using this compound as a substrate. The study reported yields exceeding 85% for chlorinated products under mild conditions, showcasing its utility in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
38228-51-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
6-methylhept-6-en-2-yl acetate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h9H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
BJZUDLDYGABDLT-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=C)C)OC(=O)C |
Kanonische SMILES |
CC(CCCC(=C)C)OC(=O)C |
Key on ui other cas no. |
38228-51-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















